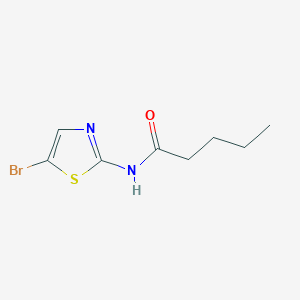

N-(5-bromo-1,3-thiazol-2-yl)pentanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromo-1,3-thiazol-2-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2OS/c1-2-3-4-7(12)11-8-10-5-6(9)13-8/h5H,2-4H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCBGJXGIXFATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 5 Bromo 1,3 Thiazol 2 Yl Pentanamide and Its Analogues

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of N-(5-bromo-1,3-thiazol-2-yl)pentanamide identifies two primary disconnection points: the amide bond and the carbon-bromine bond on the thiazole (B1198619) ring.

Amide Bond Disconnection: The most straightforward disconnection is at the amide C-N bond. This cleavage suggests that the target molecule can be synthesized from two key precursors: 2-amino-5-bromothiazole and an acylating agent such as pentanoyl chloride or pentanoic acid. This is often the final step in the synthetic sequence.

C-Br Bond Disconnection: An alternative disconnection breaks the C5-Br bond. This approach suggests that the final step could be the bromination of a precursor molecule, N-(1,3-thiazol-2-yl)pentanamide . This precursor, in turn, would be formed from 2-aminothiazole (B372263) and pentanoyl chloride.

Further disconnection of the thiazole ring itself points to the foundational Hantzsch thiazole synthesis, which utilizes an α-halocarbonyl compound and thiourea (B124793) to construct the 2-aminothiazole core.

| Disconnection Point | Precursor 1 | Precursor 2 |

| Amide (C-N) Bond | 2-amino-5-bromothiazole | Pentanoyl chloride |

| Thiazole (C-Br) Bond | N-(1,3-thiazol-2-yl)pentanamide | Brominating Agent (e.g., NBS, Br₂) |

| Thiazole Ring | α-halocarbonyl | Thiourea |

Synthetic Routes and Reaction Mechanisms

Based on the retrosynthetic analysis, two primary multi-step strategies emerge for the synthesis of the target compound.

Strategy 1: Late-Stage Amidation

This is the most common and direct route. It involves the initial synthesis and functionalization of the thiazole ring, followed by the final amide bond formation.

Thiazole Ring Formation: Synthesis of 2-aminothiazole via the Hantzsch thiazole synthesis.

Bromination: Electrophilic bromination of 2-aminothiazole to yield 2-amino-5-bromothiazole. chemicalbook.com

Amide Formation: Acylation of 2-amino-5-bromothiazole with pentanoyl chloride to give the final product, this compound. chemguide.co.uk

Strategy 2: Late-Stage Bromination

This alternative route forms the amide bond first, followed by the bromination of the thiazole ring.

Thiazole Ring Formation: Synthesis of 2-aminothiazole via the Hantzsch thiazole synthesis.

Amide Formation: Acylation of 2-aminothiazole with pentanoyl chloride to yield N-(thiazol-2-yl)pentanamide.

Bromination: Electrophilic bromination of the N-acylated thiazole intermediate to introduce the bromine atom at the C5-position.

The Hantzsch thiazole synthesis is a classical and widely used method for preparing thiazole derivatives, particularly 2-aminothiazoles. derpharmachemica.comnih.gov This reaction involves the condensation of an α-haloketone with a thioamide. derpharmachemica.comorganic-chemistry.org For the synthesis of 2-aminothiazoles, thiourea is used as the thioamide component. nih.govnih.gov

The mechanism proceeds through a two-step sequence:

Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound.

Cyclization and Dehydration: An intramolecular cyclization occurs, followed by dehydration to form the aromatic thiazole ring.

Microwave-assisted Hantzsch synthesis has been shown to improve reaction times and yields compared to conventional heating methods. nih.gov

The formation of the amide bond is a critical step in the synthesis of this compound. Several techniques can be employed for this transformation.

Acylation with Acyl Chlorides The reaction of an amine with an acyl chloride is one of the most common and efficient methods for amide synthesis. fishersci.it This reaction, often referred to as the Schotten-Baumann reaction, typically proceeds rapidly at room temperature in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. chemguide.co.ukfishersci.it The mechanism is a nucleophilic addition-elimination process:

The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. chemguide.co.ukyoutube.com

The intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group. chemguide.co.ukchemguide.co.uk

A base removes the proton from the nitrogen to yield the neutral amide product. youtube.comchemguide.co.uk

Coupling with Carboxylic Acids Alternatively, the amide can be formed directly from a carboxylic acid (pentanoic acid) and an amine (2-amino-5-bromothiazole) using a coupling agent. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. libretexts.org

| Coupling Agent Type | Examples | Description |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDC | Widely used agents that activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. mdpi.com |

| Uronium/Guanidinium Salts | HATU, HBTU, PyBOP | These reagents form activated esters that readily react with amines, often leading to high yields and short reaction times. fishersci.it |

Thiazole is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The electron density calculations indicate that the C5 position is the primary site for electrophilic attack. wikipedia.org When an electron-donating group like an amino group is present at the C2 position, it further activates the ring towards substitution, particularly at the C5 position.

The bromination of 2-aminothiazole to form 2-amino-5-bromothiazole can be achieved using various reagents:

Molecular Bromine (Br₂): A common method involves dissolving 2-aminothiazole in a solvent like acetic acid and slowly adding a solution of bromine. chemicalbook.com The reaction is typically stirred at room temperature until completion. chemicalbook.com

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent often used for electron-rich aromatic and heteroaromatic compounds.

The reaction proceeds via the typical mechanism for electrophilic aromatic substitution, where the bromine acts as the electrophile attacking the electron-rich C5 position of the thiazole ring.

The bromo-substituent on the thiazole ring is a versatile functional group that serves as a synthetic handle for further derivatization. This allows for the creation of a library of analogues from a common intermediate. A primary example of such a derivatization is the use of palladium-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound (like an arylboronic acid) with an organic halide (like 5-bromothiazole (B1268178) derivatives) in the presence of a palladium catalyst and a base. nih.govnih.gov For instance, the amide product N-(5-bromo-1,3-thiazol-2-yl)alkanamide can be reacted with various arylboronic acids to replace the bromine atom with an aryl group, leading to a diverse range of N-(5-aryl-1,3-thiazol-2-yl)alkanamide analogues. nih.govnih.gov This highlights the synthetic utility of the bromine atom in the target compound for creating more complex molecules.

Catalytic Systems and Reaction Conditions Optimization

The formation of the amide linkage in this compound can be accomplished using several established methods, primarily differing by the choice of the acylating agent and the catalytic system. The main approaches include direct acylation with an acyl halide or anhydride, or a coupling reaction with a carboxylic acid.

Direct Acylation with Acyl Halides or Anhydrides: A common and straightforward method involves the reaction of 2-amino-5-bromothiazole with pentanoyl chloride or pentanoic anhydride. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. Pyridine is often used, serving as both a basic catalyst and the solvent. mdpi.com Alternatively, tertiary amines like triethylamine (Et3N) are effective when the reaction is conducted in other organic solvents such as tetrahydrofuran (B95107) (THF). nih.gov Optimization of this method often involves controlling the temperature, with the reaction frequently initiated at a lower temperature (e.g., 0–5 °C) before proceeding at room temperature to ensure a controlled reaction and minimize side products. nih.govgoogle.com

Carboxylic Acid Coupling Reactions: An alternative to using reactive acyl halides is the direct coupling of 2-amino-5-bromothiazole with pentanoic acid. This approach is favored for its milder conditions but requires a coupling agent to activate the carboxylic acid. Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are widely employed for this purpose. mdpi.com The efficiency of these coupling reactions is often enhanced by the inclusion of additives like 1-hydroxybenzotriazole (B26582) (HOBt). helsinki.fi The choice of solvent is crucial, with aprotic polar solvents like N,N-dimethylformamide (DMF) being common. helsinki.fi

Use of Protecting Groups: For 2-aminothiazoles that are prone to side reactions, such as bis-acylation, a protection strategy can be employed. nih.gov The amino group can be temporarily protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate. The acylation is then performed on the protected intermediate, followed by a mild deprotection step. This multi-step process can lead to cleaner reactions and significantly higher yields of the desired mono-acylated product. nih.gov

The table below summarizes various catalytic systems and conditions used for the N-acylation of 2-aminothiazole analogues.

| Method | Acylating Agent | Catalyst/Reagent | Base | Solvent | Temperature | Reference |

| Acyl Halide Method | Pentanoyl Chloride | None | Pyridine | Pyridine | rt | mdpi.com |

| Acyl Halide Method | Pentanoyl Chloride | None | Triethylamine (Et3N) | THF | -5 °C to rt | nih.gov |

| Carboxylic Acid Coupling | Pentanoic Acid | EDC, HOBt | N-Methylmorpholine (NMM) | DMF | rt | helsinki.fi |

| Protected Intermediate | O-acetylsalicyloyl chloride | None | Triethylamine (Et3N) | THF | 0 °C to 20 °C | nih.gov |

Note: "rt" denotes room temperature. The conditions are based on analogous reactions and represent typical methodologies for the synthesis of the target compound.

Yield and Purity Assessments of Synthetic Products

The success of the synthesis of this compound is determined by the final yield and purity of the isolated product. These outcomes are highly dependent on the chosen synthetic methodology and the rigor of the purification process.

Yields: The yields for N-acylation of 2-aminothiazole derivatives can vary significantly. Optimized procedures using acyl halides or coupling agents frequently result in high to excellent yields, sometimes exceeding 90%. mdpi.com However, direct acylation of less reactive or sterically hindered aminothiazoles can result in lower yields, with reports as low as 19% for non-optimized reactions. nih.gov In such challenging cases, employing a protecting group strategy has been shown to substantially improve the isolated yield of the desired product. nih.gov

Purification and Product Isolation: Upon completion of the reaction, which is typically monitored by Thin Layer Chromatography (TLC), the crude product is isolated through standard work-up procedures. orientjchem.org A common method involves pouring the reaction mixture into a water/ether system to precipitate the product, which is then collected by filtration. nih.govorientjchem.org The solid is often washed with water and other organic solvents to remove residual reagents and byproducts. nih.gov

For achieving high purity, the crude product is typically subjected to either recrystallization from a suitable solvent like ethanol (B145695) or purification via column chromatography on silica (B1680970) gel. nih.govnih.gov

Purity and Structural Characterization: The identity and purity of the final compound are confirmed using a combination of physical and spectroscopic methods.

Melting Point: A sharp and defined melting point is a primary indicator of the purity of a crystalline solid. nih.gov

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The formation of the amide is indicated by characteristic absorption bands for the N-H stretch and the amide carbonyl (C=O) stretch (typically around 1700 cm⁻¹). orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation of the final product, showing the expected signals for the thiazole ring, the pentanoyl chain, and the amide N-H proton. nih.govnih.gov

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming that it matches the theoretical mass of this compound. orientjchem.orgnih.gov

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which must align with the calculated values for the molecular formula of the target compound. orientjchem.org

The table below outlines the standard methods for the assessment of the synthesized product.

| Assessment Method | Purpose | Expected Outcome/Characteristic Data |

| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity | A single spot indicates a pure compound. |

| Melting Point (mp) | Assess purity of solid product | A sharp, defined melting range. |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of characteristic amide N-H and C=O stretching bands. |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and purity check | Signals corresponding to all protons and carbons in the expected structure. |

| Mass Spectrometry (MS) | Confirm molecular weight | A molecular ion peak corresponding to the mass of C₈H₁₁BrN₂OS. |

| Elemental Analysis | Confirm elemental composition | Experimental %C, %H, %N values match theoretical values. |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. Through the analysis of chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within N-(5-bromo-1,3-thiazol-2-yl)pentanamide can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the thiazole (B1198619) ring proton, the amide proton, and the protons of the pentanamide (B147674) alkyl chain. The amide (N-H) proton typically appears as a broad singlet in the downfield region (δ 9.0-12.0 ppm) mdpi.com. The single proton on the thiazole ring (H-4) is anticipated to be a singlet around δ 7.6 ppm. The aliphatic protons of the pentanamide group would appear further upfield, with the α-methylene (–CH₂–CO) protons appearing as a triplet around δ 2.4 ppm and the terminal methyl (–CH₃) protons as a triplet near δ 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Key signals would include the amide carbonyl carbon (C=O) in the downfield region (δ 170-175 ppm) mdpi.com. The carbon atoms of the 5-bromo-1,3-thiazole ring are expected at approximately δ 158 ppm (C-2), δ 140 ppm (C-4), and δ 105 ppm (C-5, attached to bromine). The carbons of the pentanamide side chain would resonate in the upfield region (δ 13-40 ppm) spectrabase.com.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | 9.0 - 12.0 | Broad Singlet |

| Thiazole (C4-H) | ~7.6 | Singlet |

| -CH₂-CO- | ~2.4 | Triplet |

| -CO-CH₂-CH₂- | ~1.7 | Multiplet |

| -CH₂-CH₃ | ~1.4 | Multiplet |

| -CH₃ | ~0.9 | Triplet |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide (C=O) | 170 - 175 |

| Thiazole (C2) | ~158 |

| Thiazole (C4) | ~140 |

| Thiazole (C5) | ~105 |

| -CH₂-CO- | ~38 |

| -CO-CH₂-CH₂- | ~28 |

| -CH₂-CH₃ | ~22 |

| -CH₃ | ~14 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular weight is 279.16 g/mol . Due to the presence of a bromine atom, the molecular ion peak (M⁺) in the mass spectrum would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity at m/z 278 and 280, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. Common fragmentation pathways for such amide structures include cleavage of the amide bond and fragmentation of the alkyl chain. Key fragments would likely include the 5-bromo-1,3-thiazol-2-amine cation and fragments resulting from the loss of the butyl group from the pentanamide chain.

| m/z Value | Predicted Fragment Identity |

|---|---|

| 278 / 280 | [M]⁺ Molecular ion |

| 194 / 196 | [M - C₃H₆]⁺ (McLafferty rearrangement) |

| 178 / 180 | [5-bromo-1,3-thiazol-2-amine]⁺ |

| 85 | [C₅H₉O]⁺ (Pentanamide acylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups.

The amide group would be identified by a sharp N-H stretching vibration around 3250 cm⁻¹, a strong C=O stretching vibration (Amide I band) at approximately 1680 cm⁻¹, and an N-H bending vibration (Amide II band) near 1550 cm⁻¹. The aliphatic C-H bonds of the pentanamide chain would produce stretching vibrations in the 2850-2960 cm⁻¹ region. Vibrations associated with the thiazole ring, such as C=N stretching, are expected in the 1600-1400 cm⁻¹ region.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | ~3250 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Amide C=O (Amide I) | Stretch | ~1680 |

| Amide N-H (Amide II) | Bend | ~1550 |

| Thiazole Ring | C=N Stretch, Ring Vibrations | 1600 - 1400 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated.

While specific crystallographic data for this compound has not been reported, analysis of similar structures, such as N-(thiazol-2-yl) amides, suggests key structural features asianpubs.orgresearchgate.net. The thiazole ring is expected to be planar. The technique would also reveal the conformation of the amide linkage, which is typically planar, and the orientation of the pentanamide chain relative to the thiazole ring. Furthermore, X-ray crystallography would elucidate intermolecular interactions, such as hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of another, which dictate the crystal packing arrangement.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a pure compound. It determines the percentage by weight of each element (carbon, hydrogen, nitrogen, sulfur, etc.) in the sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula.

For this compound, with the molecular formula C₈H₁₁BrN₂OS, the theoretical elemental composition can be calculated. A pure sample should yield experimental values that are in close agreement (typically within ±0.4%) with these theoretical percentages, thereby confirming the empirical and molecular formula of the synthesized compound mdpi.com.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 34.42 |

| Hydrogen (H) | 3.97 |

| Bromine (Br) | 28.63 |

| Nitrogen (N) | 10.04 |

| Oxygen (O) | 5.73 |

| Sulfur (S) | 11.49 |

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)

There are no available studies reporting Density Functional Theory (DFT) or other quantum chemical calculations for N-(5-bromo-1,3-thiazol-2-yl)pentanamide. Such studies would typically provide insights into molecular orbitals (HOMO-LUMO), electrostatic potential maps, and reactivity descriptors, but this information has not been published for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies featuring this compound as a ligand have been published. This type of simulation is used to predict the binding orientation and affinity of a small molecule to a biological target, offering hypotheses on its potential mechanism of action. Without such studies, its interactions with specific proteins or enzymes remain computationally unexplored.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

There is no published research on molecular dynamics (MD) simulations for this compound. MD simulations would be instrumental in analyzing its conformational flexibility, stability of potential ligand-protein complexes, and the dynamics of its binding processes over time.

Cheminformatics Approaches for Compound Library Design and Screening

Information regarding the inclusion of this compound in cheminformatics-based library design or virtual screening campaigns is not available. These approaches utilize computational algorithms to analyze large chemical datasets, but this compound has not been specifically identified in such public research.

Hirshfeld Surface Analysis for Intermolecular Interactions

No studies have been found that perform Hirshfeld surface analysis on this compound. This technique is used to visualize and quantify intermolecular interactions within a crystal lattice, providing a detailed understanding of crystal packing. Without experimental crystal structure data, this analysis cannot be performed.

Structure Activity Relationship Sar Studies of N 5 Bromo 1,3 Thiazol 2 Yl Pentanamide Derivatives

Systematic Structural Modifications of the Pentanamide (B147674) Moiety

Research into related N-acyl thiadiazole derivatives has shown that the length of the alkyl chain is a critical determinant of inhibitory activity. nih.gov A systematic extension or truncation of the pentyl group in N-(5-bromo-1,3-thiazol-2-yl)pentanamide is a primary strategy to probe the dimensions of the target's binding pocket. Studies on similar scaffolds suggest that longer-chain derivatives often exhibit higher activity up to an optimal length, after which potency may decrease due to steric hindrance or excessive lipophilicity. nih.gov

Furthermore, the introduction of branching (e.g., iso-pentyl or tert-butyl groups) or cyclic structures (e.g., cyclopentyl or cyclohexyl) in place of the linear pentyl chain can provide insights into the steric tolerance of the binding site. nih.gov Replacing the aliphatic chain with aromatic or heteroaromatic rings is another common modification to explore potential pi-stacking or other specific interactions.

| Compound | Modification on Pentanamide Moiety (R) | Relative Activity (%) |

|---|---|---|

| Analog 1 | Propyl | 60 |

| Analog 2 | Butyl | 85 |

| Analog 3 | Pentyl (Parent) | 100 |

| Analog 4 | Hexyl | 90 |

| Analog 5 | iso-Pentyl | 75 |

| Analog 6 | Cyclopentyl | 110 |

Modulation of the Thiazole (B1198619) Ring and Bromine Substitution Pattern

The 1,3-thiazole ring is a central scaffold in many biologically active compounds. mdpi.comnih.govmdpi.commdpi.com Its electronic properties and ability to participate in hydrogen bonding are crucial for target interaction. The substituents on this ring, particularly the bromine atom at the 5-position, are key modulators of activity.

The position and nature of the halogen substituent are critical. SAR studies on related heterocyclic systems demonstrate that a halogen at the C5 position often serves as a key interaction point or helps to correctly orient the molecule within a binding pocket. nih.govresearchgate.net Replacing the bromine with other halogens like chlorine or fluorine can fine-tune the electronic and steric properties of the molecule. Moving the bromine to the C4 position would drastically alter the molecule's electronic distribution and spatial arrangement, likely impacting its biological profile.

Complete removal of the bromine or its replacement with other functional groups (e.g., methyl, ethyl, phenyl) can also provide valuable SAR data. For instance, studies on some thiazole derivatives have shown that increasing the size of the substituent at the 5-position can lead to improved potency. researchgate.net

| Compound | Modification on Thiazole Ring | Relative Activity (%) |

|---|---|---|

| Analog 7 | 5-Bromo (Parent) | 100 |

| Analog 8 | 5-Chloro | 95 |

| Analog 9 | 5-Fluoro | 70 |

| Analog 10 | 5-Iodo | 105 |

| Analog 11 | 5-Methyl | 65 |

| Analog 12 | 4-Bromo | 30 |

| Analog 13 | Unsubstituted (H) | 20 |

Influence of Linker Chemistry and Peripheral Substituents on Activity

The amide group linking the pentanamide moiety to the thiazole ring is a crucial component of the molecular structure. Its hydrogen bonding capabilities (both as a donor and acceptor) often make it an essential anchor point for binding to a biological target. academie-sciences.fr Modifications to this linker can significantly alter activity. One common strategy is the isosteric replacement of the amide oxygen with sulfur to form a thioamide. This change alters the linker's electronic properties, hydrogen bonding capacity, and rotational barrier, which can lead to different binding modes and potencies. scispace.com

Peripheral substituents refer to additional functional groups that can be added to either the pentanamide chain or other available positions on the thiazole ring. For example, adding a hydroxyl or phenyl group to the pentyl chain can introduce new hydrogen bonding or hydrophobic interactions. These modifications are used to explore secondary binding pockets or to improve the molecule's physicochemical properties.

Rational Design Principles Based on SAR Insights

The collective findings from SAR studies provide a set of guiding principles for the rational design of new, potentially more effective, derivatives of this compound. bbau.ac.innih.govresearchgate.net These principles are derived from understanding which molecular features are essential for activity and which can be modified to enhance potency or selectivity.

Key design principles derived from the SAR analysis include:

Optimization of the N-Acyl Chain: The lipophilic side chain is critical for activity. An optimal length and conformation are required, suggesting the binding site contains a hydrophobic pocket of a specific size. The data suggest a chain length of 4 to 5 carbons or a small cyclic group may be optimal.

Essentiality of the C5-Halogen: A bulky, electron-withdrawing halogen like bromine or iodine at the 5-position of the thiazole ring appears to be highly favorable for activity. This substituent may be involved in a key halogen bond or hydrophobic interaction within the target site.

The 2-Amide Linker as an Anchor: The amide linker at the 2-position of the thiazole is likely a critical hydrogen-bonding element, anchoring the molecule to its target. Modifications here are generally less tolerated unless they preserve this key interaction.

Exploration of Steric and Electronic Factors: The biological activity is a sensitive function of the steric bulk and electronic environment of the substituents on both the thiazole ring and the pentanamide moiety. Future design efforts should focus on fine-tuning these properties to maximize target engagement.

By integrating these SAR insights, medicinal chemists can move beyond random screening and employ a more targeted, structure-based approach to discover next-generation compounds with improved therapeutic potential. nih.govresearchgate.net

Mechanistic Biological Studies of N 5 Bromo 1,3 Thiazol 2 Yl Pentanamide and Analogues

Enzyme Inhibition Studies

Glutaminase (B10826351) Inhibition Mechanisms

Glutaminase (GLS) is a critical enzyme in cancer metabolism, converting glutamine to glutamate, which fuels the tricarboxylic acid (TCA) cycle and supports cell proliferation. researchgate.net Consequently, GLS is a significant target for cancer therapy. nih.gov While direct studies on N-(5-bromo-1,3-thiazol-2-yl)pentanamide are not prominent, research into its analogues has identified the 2-amino-thiazole nucleus as a viable chemical scaffold for GLS inhibition. researchgate.net

A structure-activity relationship (SAR) study of a hit compound from a high-throughput screen, which contained a 2-amino-thiazole core, led to the development of several potent glutaminase inhibitors. The mechanism of these analogues involves binding to glutaminase C (GAC), the isoform predominantly upregulated in many malignant cells. researchgate.netnih.gov The inhibitory activity was optimized by modifying substituents on the core structure. For instance, analogues incorporating a 1,3,4-thiadiazole (B1197879) moiety and a 4-CN substituent on a phenyl ring demonstrated improved specific GLS inhibition. Three compounds from this series showed favorable selectivity for the GAC enzyme over GLS2 and for MDA-MB-231 cancer cells over SKBR3 cells, marking them as promising leads for further development. researchgate.net This is distinct from the well-known allosteric GLS inhibitor BPTES [bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide], which is based on a thiadiazole scaffold and works by preventing the phosphate-induced active oligomerization of the enzyme. nih.gov

Table 1: Activity of Select Aminothiazole Analogues against Glutaminase Data synthesized from descriptive reports; specific IC50 values for C12 analogues were not provided in the source text.

| Compound Scaffold | Target Enzyme | Key Structural Features for Activity | Observed Effect |

|---|---|---|---|

| 2-Amino-thiazole (C12 Analogue) | Glutaminase C (GAC) | 1,3,4-Thiadiazole moiety, 4-CN-phenyl substituent | Selective inhibition of GAC vs GLS2 |

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and gene repression. mdpi.com The inhibition of HDACs can reverse aberrant gene silencing in cancer cells, making them a key target in oncology. mdpi.comnih.gov

Analogues of this compound have been investigated as HDAC inhibitors. Specifically, compounds that feature a thiazole (B1198619) ring as a "capping group," a linker chain, and a zinc-binding group like hydroxamic acid have shown significant potency. One such analogue, N(1)-(thiazol-2-yl)-N(8)-hydroxyoctanediamide , demonstrated very potent HDAC inhibitory effects. nih.gov The mechanism of these inhibitors involves the zinc-binding group chelating the zinc ion in the HDAC active site, while the thiazole "cap" interacts with residues at the rim of the active site tunnel. This interaction is crucial for the compound's affinity and inhibitory activity. mdpi.comnih.gov Molecular docking studies of related benzothiazole (B30560) analogues revealed high affinity towards HDAC8. nih.gov The development of these thiazole-containing compounds highlights a strategy to create structurally diverse and potent HDAC inhibitors. nih.govepa.gov

Table 2: HDAC Inhibitory Activity of a Thiazole Analogue Data extracted from source nih.gov.

| Compound | Target | Activity | Comment |

|---|---|---|---|

| N(1)-(thiazol-2-yl)-N(8)-hydroxyoctanediamide | Histone Deacetylases (HDACs) | Potent Inhibition | Exhibited cytotoxicity against human cancer cell lines. |

LIM Kinase (LIMK1/2) Pathway Modulation

LIM kinases (LIMK1 and LIMK2) are key regulators of actin cytoskeleton dynamics through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor. google.comnih.gov The dysregulation of the LIMK/cofilin pathway is implicated in cancer cell invasion and metastasis, making LIMK1 and LIMK2 attractive therapeutic targets. google.commdpi.com

A notable analogue, N-{5-(2-(2,6-dichloro-phenyl)-5-difluoromethyl-2H-pyrazol-3-yl)-thiazol-2-yl}-isobutyramide (BMS-5) , was identified as a potent inhibitor of both LIMK1 and LIMK2. google.com The mechanism of such inhibitors involves binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of cofilin. This leads to an increase in active, unphosphorylated cofilin, which in turn alters actin filament organization and can suppress cell motility and invasion. google.comnih.gov More recent efforts have focused on developing isoform-selective inhibitors. By targeting an isoform-specific cysteine in the P-loop of LIMK1, a covalent inhibitor based on a thiazole-containing scaffold was developed, showing over 150-fold weaker potency for the LIMK2 isoform in cellular assays. nih.gov

Table 3: Inhibitory Profile of Thiazole-Containing LIMK Inhibitors Data extracted from sources google.comnih.gov.

| Compound | Target | Activity (EC50) | Selectivity |

|---|---|---|---|

| BMS-5 | LIMK1 / LIMK2 | Not specified | Dual Inhibitor |

| Covalent Thiazole Analogue (SM311) | LIMK1 | 0.045 µM | >150-fold vs LIMK2 (EC50 = 6.74 µM) |

Cysteine Protease Inhibition (e.g., Falcipain-2)

Falcipain-2 is a principal cysteine protease of the malaria parasite Plasmodium falciparum. It plays an essential role in the parasite's life cycle by degrading host hemoglobin to provide amino acids. frontiersin.orgnih.gov This makes falcipain-2 a validated target for the development of new antimalarial drugs. frontiersin.org

While specific studies on this compound as a falcipain-2 inhibitor are limited, the 2-aminothiazole (B372263) scaffold is a common feature in molecules with diverse biological activities, including anti-parasitic properties. researchgate.netnih.gov The inhibition of falcipain-2 typically involves compounds that can interact with the catalytic cysteine residue in the enzyme's active site. researchgate.net The design of falcipain-2 inhibitors often focuses on peptidomimetics that occupy the enzyme's selectivity-determining subpockets. researchgate.net Research has shown that both peptidyl and small molecule inhibitors can effectively block falcipain-2 activity. frontiersin.org For example, peptidomimetic nitriles have been designed as covalent, reversible inhibitors with high selectivity against human cathepsins. researchgate.net Given the broad utility of the thiazole core, analogues of this compound represent a potential area for exploration in the search for novel, non-peptidic falcipain-2 inhibitors.

Cyclooxygenase (COX) Pathway Interactions

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. mdpi.com Thiazole-containing compounds have been explored for their anti-inflammatory properties, often linked to the modulation of the COX pathway.

Studies on analogues have shown that N-acylated 2-aminobenzothiazoles can potently inhibit the generation of prostaglandin (B15479496) E2 (PGE2), a major product of the COX pathway, with EC50 values in the nanomolar range. mdpi.com For example, N-(Benzo[d]Thiazol-2-yl)-3-(naphthalen-2-yl)propanamide (GK510) was a notable inhibitor of PGE2 generation. mdpi.com Furthermore, a derivative of the known NSAID flurbiprofen, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide , has been synthesized, directly linking the 2-acylaminothiazole structure to a compound class known to inhibit COX enzymes. mdpi.com Some pyrazolyl-thiazole derivatives have also been designed as selective COX-2 inhibitors. nih.gov These findings suggest that the N-(thiazol-2-yl)amide scaffold can serve as a platform for developing modulators of the COX pathway.

Table 4: Activity of Thiazole Analogues on the COX Pathway Data extracted from source mdpi.com.

| Compound | Assay | Activity (EC50) |

|---|---|---|

| GK510 (N-(Benzo[d]Thiazol-2-yl)-3-(naphthalen-2-yl)propanamide) | PGE2 Generation Inhibition | 118 nM |

| GK543 (N-alkylated analogue) | PGE2 Generation Inhibition | 177 nM |

Other Receptor and Enzyme Target Engagements

The versatile 2-acylaminothiazole scaffold has been found to interact with a variety of other biological targets beyond those previously mentioned.

Zinc-Activated Channel (ZAC) Antagonism: A significant discovery identified N-(thiazol-2-yl)-benzamide analogues as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov A compound library screening first identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. Further studies on analogues like N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) revealed noncompetitive, negative allosteric modulation of the channel. These compounds were selective for ZAC, showing no significant activity at other Cys-loop receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors. nih.gov

c-Mpl Ligand Activity: A patent has described 2-acylaminothiazole derivatives as ligands for the c-Mpl receptor (thrombopoietin receptor). These compounds demonstrated an ability to promote the formation of megakaryocytic colonies and increase platelet counts, suggesting their potential use in treating thrombocytopenia. google.com

Other Enzyme Targets: The thiazole core is present in compounds targeting other enzymes as well. For example, derivatives have been designed as inhibitors of DNA gyrase, an essential bacterial enzyme, indicating potential antibacterial applications. helsinki.fi Additionally, some thiazole-containing compounds have been investigated as inhibitors of lipoxygenase (LOX), an enzyme involved in inflammation and carcinogenesis. brieflands.com

Table 5: Diverse Biological Targets of Thiazole Analogues Data extracted from sources nih.govgoogle.com.

| Compound Analogue Class | Target | Mechanism/Effect | Activity (IC50) |

|---|---|---|---|

| N-(thiazol-2-yl)-benzamides (e.g., TTFB) | Zinc-Activated Channel (ZAC) | Negative Allosteric Modulator | 1-3 µM range |

| 2-acylaminothiazoles | c-Mpl Receptor | Ligand; promotes megakaryocyte colony formation | Not specified |

| 4,5-dibromopyrrolamide-thiazoles | E. coli DNA Gyrase | Inhibitor | 0.891 - 10.4 µM |

Molecular Interaction Profiling and Binding Affinity Determination

Studies on this compound and its analogues have sought to characterize their interactions with protein targets to understand their pharmacological effects. While direct binding studies on this compound are not extensively documented in publicly available literature, research on structurally related thiazole derivatives provides significant insights into their molecular interaction profiles and binding affinities.

A notable analogue, 4-bromo-N-(thiazol-2-yl)benzenesulfonamide , has been the subject of detailed biophysical studies to elucidate its interaction with human serum albumin (HSA), a key transport protein in the bloodstream. elsevierpure.com These investigations are crucial as the binding of a compound to HSA affects its distribution, metabolism, and efficacy. Using multi-spectroscopic and computational methods, it was determined that this analogue binds to HSA with a relatively strong affinity. elsevierpure.com The binding constant was found to be in the order of 10⁶ M⁻¹, indicating a stable complex formation. elsevierpure.com The primary binding site was identified as subdomain IIA, also known as Sudlow's site I. elsevierpure.com The interaction is driven by a combination of hydrophobic forces and hydrogen bonding. elsevierpure.com Such detailed molecular interaction profiling helps in predicting the pharmacokinetic behavior of this class of compounds.

Another area of investigation for thiazole analogues has been their activity as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org In a study focused on N-(thiazol-2-yl)-benzamide analogues , researchers synthesized and evaluated a series of compounds to understand the structural determinants for ZAC activity. semanticscholar.org This research, while not providing specific binding affinities for this compound, highlights the importance of substitutions on both the thiazole and benzamide (B126) rings for modulating antagonist potency. For example, modifications at the 4- and 5-positions of the thiazole ring were explored, demonstrating that these positions are critical for interaction with the receptor. semanticscholar.org The studies suggested that these antagonists act as negative allosteric modulators, binding to a site distinct from the agonist binding site, likely within the transmembrane and/or intracellular domains of the receptor. semanticscholar.org

The following table summarizes the key molecular interaction findings for analogues of this compound:

| Analogue | Target | Key Findings | Binding Affinity (K) | Binding Site |

| 4-bromo-N-(thiazol-2-yl)benzenesulfonamide | Human Serum Albumin (HSA) | Interaction is spontaneous and driven by hydrophobic forces and hydrogen bonding. Binding leads to conformational changes in HSA. elsevierpure.com | ~10⁶ M⁻¹ elsevierpure.com | Subdomain IIA (Sudlow's site I) elsevierpure.com |

| N-(thiazol-2-yl)-benzamide analogues | Zinc-Activated Channel (ZAC) | Act as negative allosteric modulators. Substitutions on the thiazole ring are crucial for antagonist activity. semanticscholar.org | IC₅₀ values in the low micromolar range (1-3 µM) for potent analogues. semanticscholar.org | Transmembrane and/or intracellular domains. semanticscholar.org |

Cellular Pathway Perturbation Analyses (In Vitro Models)

The cytotoxic and anti-proliferative effects of this compound and its analogues are often linked to their ability to perturb critical cellular pathways in cancer cells. While specific data for the named compound is limited, studies on related thiazole and thiadiazole derivatives have provided insights into the potential mechanisms of action. These studies commonly employ in vitro cancer cell line models to investigate effects on cell cycle progression and apoptosis.

One of the key cellular pathways targeted by thiazole-containing compounds is the apoptotic pathway. For instance, research on N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives has demonstrated their ability to induce apoptosis in cancer cells through a caspase-dependent pathway. researchgate.net These compounds were found to exhibit significant cytotoxic activity against various cancer cell lines, including prostate cancer (PC3) and neuroblastoma (SKNMC). researchgate.netijcce.ac.irscispace.com The induction of apoptosis is a crucial mechanism for eliminating cancerous cells, and the activation of caspases, which are key executioner proteins in this process, underscores the therapeutic potential of these compounds.

In addition to inducing apoptosis, some analogues have been shown to perturb cell cycle progression. A study on 5-aryl-1,3,4-thiadiazole-based compounds revealed that treatment of cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer), with these agents led to cell cycle arrest at the S and G2/M phases. nih.gov This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating. The study also confirmed that the cytotoxic effect was linked to an increased Bax/Bcl-2 ratio and elevated caspase 9 levels, further supporting the induction of apoptosis. nih.gov

The following table summarizes the observed cellular pathway perturbations by analogues of this compound in in vitro models:

| Analogue Class | Cell Line(s) | Observed Effect | Key Pathway Perturbation |

| N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives | PC3 (Prostate), SKNMC (Neuroblastoma) | Induction of apoptosis. researchgate.netijcce.ac.irscispace.com | Caspase-dependent pathway activation. researchgate.net |

| 5-aryl-1,3,4-thiadiazole-based compounds | HepG2 (Liver), MCF-7 (Breast) | Cell cycle arrest and apoptosis induction. nih.gov | Arrest at S and G2/M phases; increased Bax/Bcl-2 ratio; increased caspase 9 levels. nih.gov |

| 5-bromo-N-alkylthiophene-2-sulfonamides | Klebsiella pneumoniae ST147 | Antibacterial activity against resistant strains. nih.gov | Interaction with bacterial proteins, suggested by in-silico tests. nih.gov |

Investigations into Quorum Sensing Inhibition Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial strategies. While direct mechanistic studies on this compound as a QS inhibitor are not widely reported, research on related heterocyclic compounds provides a framework for understanding its potential mechanisms of action. The inhibition of QS can occur through several mechanisms, including the inhibition of signal molecule synthesis, degradation of signal molecules, or interference with signal reception. researchgate.net

One of the primary mechanisms by which small molecules inhibit QS in Gram-negative bacteria is by antagonizing the N-acyl homoserine lactone (AHL) signaling system. This can be achieved by competitively binding to LuxR-type receptors, which are transcriptional regulators that bind to AHLs to control the expression of virulence genes. nih.gov Thiazole-containing compounds, due to their structural similarities to the natural AHL ligands, can act as bioisosteres and occupy the binding site on the LuxR-type receptor, thereby preventing the natural signaling molecule from binding and activating the QS cascade. nih.gov

Another potential mechanism is the inhibition of AHL synthase (LuxI-type proteins), which would prevent the production of the signaling molecules themselves. Furthermore, some compounds can interfere with the QS signaling cascade at downstream points, affecting the expression of virulence factors even if the signaling molecule is present and has bound to its receptor. mdpi.com

The table below outlines the potential mechanisms of quorum sensing inhibition by thiazole derivatives and related compounds:

| General Mechanism | Specific Action | Potential Effect on Bacteria |

| Signal Reception Interference | Competitive binding to LuxR-type receptors. nih.gov | Inhibition of virulence factor production (e.g., pyocyanin, elastase), reduction in biofilm formation, and decreased swarming motility. mdpi.com |

| Signal Synthesis Inhibition | Inhibition of LuxI-type AHL synthases. mdpi.com | Reduced concentration of AHL signaling molecules, leading to a failure to activate the QS system. |

| Disruption of Signaling Cascade | Interference with downstream regulatory elements. researchgate.net | Downregulation of QS-controlled genes, leading to reduced virulence. |

Mechanisms of Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of this compound and its analogues are attributed to various mechanisms that disrupt essential cellular processes in microorganisms. The thiazole ring is a key pharmacophore that is present in many compounds with a broad spectrum of antimicrobial and antifungal activities. nih.gov

One of the proposed mechanisms of antifungal activity for thiazole derivatives is the disruption of the fungal cell wall. nih.gov The cell wall is essential for maintaining the structural integrity of fungal cells, and its disruption can lead to cell lysis. A study investigating newly synthesized thiazole derivatives against Candida albicans suggested that these compounds may interfere with cell wall synthesis. nih.gov This was inferred from experiments where the minimum inhibitory concentration (MIC) of the compounds increased in the presence of sorbitol, an osmotic protectant that stabilizes fungal protoplasts, indicating that the cell wall was the likely target. nih.gov

Another important target for antifungal agents is the cell membrane. Polyene antifungals, for example, bind to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent cell death. While not explicitly demonstrated for this compound, it is plausible that some thiazole derivatives could also act on the cell membrane, altering its permeability and disrupting essential functions. nih.gov

In terms of antibacterial activity, thiazole-containing compounds can act through various mechanisms. Some may inhibit essential enzymes involved in bacterial metabolism or DNA replication. The broad-spectrum activity of some thiazole derivatives against both Gram-positive and Gram-negative bacteria suggests that they may target conserved cellular processes. nih.gov

The following table summarizes the potential mechanisms of antimicrobial and antifungal activity for thiazole derivatives:

| Activity | Proposed Mechanism | Target Organism(s) | Key Findings |

| Antifungal | Disruption of cell wall synthesis. nih.gov | Candida albicans | Increased MIC in the presence of sorbitol, suggesting the cell wall as a target. nih.gov |

| Antifungal | Alteration of cell membrane integrity. mdpi.com | Various fungi | Some antifungal agents act by binding to ergosterol or otherwise disrupting the cell membrane. nih.gov |

| Antibacterial | Inhibition of essential enzymes or cellular processes. nih.gov | Gram-positive and Gram-negative bacteria | Broad-spectrum activity of some thiazole derivatives suggests targeting of conserved pathways. nih.gov |

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for Thiazole-Pentanamide Scaffolds

The thiazole (B1198619) ring is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. researchgate.netsciencecentral.in The future exploration of N-(5-bromo-1,3-thiazol-2-yl)pentanamide and related scaffolds will likely focus on identifying and validating novel biological targets beyond the conventionally studied ones.

Detailed research into the mechanism of action of various thiazole derivatives has revealed their ability to interact with a range of enzymes and receptors. For instance, some thiazole derivatives have been identified as inhibitors of tubulin polymerization, a target for anticancer agents. Others have shown inhibitory activity against microbial enzymes, underpinning their antimicrobial effects. researchgate.net The pentanamide (B147674) side chain of the molecule could also play a crucial role in modulating its binding affinity and selectivity for different targets.

Future research in this area could involve:

High-throughput screening: Testing the compound against large panels of biological targets to identify unexpected activities.

Proteomics and metabolomics: Studying the global effects of the compound on cellular protein and metabolite levels to uncover its mechanism of action and potential off-target effects.

Chemical genetics: Using the compound as a probe to study the function of specific proteins and pathways in cells.

Table 1: Potential Biological Targets for Thiazole-Pentanamide Scaffolds

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | EGFR, BRAF | Anticancer |

| Proteases | Cathepsins, Caspases | Anti-inflammatory, Anticancer |

| Ion Channels | Zinc-Activated Channels | Neurological Disorders |

Advancements in Synthetic Efficiency and Scalability

The translation of a promising compound from the lab to the clinic is heavily dependent on the ability to produce it in large quantities, cost-effectively, and with high purity. While various methods for the synthesis of thiazole derivatives exist, future research will likely focus on developing more efficient and scalable synthetic routes. mdpi.comanalis.com.my

Traditional methods for thiazole synthesis, such as the Hantzsch thiazole synthesis, often require harsh reaction conditions and can be time-consuming. Modern synthetic chemistry is moving towards more sustainable and efficient methodologies, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net

Flow chemistry: Continuous flow reactors offer better control over reaction parameters, leading to higher purity and easier scalability.

Catalytic methods: The development of novel catalysts can enable milder reaction conditions and improve the atom economy of the synthesis.

Table 2: Comparison of Synthetic Methodologies for Thiazole Derivatives

| Method | Advantages | Disadvantages |

|---|---|---|

| Conventional Heating | Well-established, widely used | Long reaction times, often high temperatures |

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields | Specialized equipment required, scalability can be a challenge |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govnih.gov These computational tools can be employed to accelerate the design and optimization of new drug candidates. In the context of this compound, AI and ML can be utilized in several ways:

Predictive modeling: ML models can be trained on existing data for thiazole derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of new, unsynthesized analogs. researchgate.net This can help prioritize which compounds to synthesize and test, saving time and resources.

De novo design: Generative AI models can design entirely new molecules with desired properties. springernature.comacm.org These models can explore a vast chemical space to identify novel thiazole-pentanamide scaffolds with potentially improved efficacy and safety profiles.

Retrosynthesis prediction: AI tools can assist in planning the synthesis of target molecules by suggesting optimal synthetic routes.

The integration of AI and ML into the drug discovery pipeline has the potential to significantly reduce the time and cost associated with bringing new drugs to market. nih.gov

Development of Advanced Analytical Techniques for Mechanistic Elucidation

A thorough understanding of a drug's mechanism of action is crucial for its successful development. Advanced analytical techniques play a vital role in elucidating how a compound interacts with its biological target and the downstream cellular effects. For this compound, future mechanistic studies could employ techniques such as:

X-ray crystallography and Cryo-electron microscopy (Cryo-EM): These techniques can provide high-resolution structural information about how the compound binds to its target protein, guiding further optimization of the molecule.

Mass spectrometry-based proteomics: This can be used to identify the direct protein targets of the compound and to characterize post-translational modifications that are altered upon compound treatment.

Advanced microscopy techniques: Super-resolution microscopy can be used to visualize the subcellular localization of the compound and its effects on cellular structures and processes.

By providing a detailed picture of the compound's mechanism of action, these advanced analytical techniques can help to de-risk its development and increase the likelihood of its clinical success.

Q & A

Q. What are the optimal synthetic routes for N-(5-bromo-1,3-thiazol-2-yl)pentanamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves condensation of 5-bromo-1,3-thiazol-2-amine with pentanoyl chloride under anhydrous conditions. Key steps include:

- Reagent Control : Use of triethylamine (NEt₃) as a base to neutralize HCl byproducts .

- Temperature : Maintain 0–5°C during acylation to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR (e.g., thiazole proton at δ 7.2–7.5 ppm, amide carbonyl at ~170 ppm) .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : Assign thiazole protons (δ 6.8–7.5 ppm) and pentanamide chain signals (e.g., CH₂ at δ 1.2–2.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 291.03 (C₈H₁₀BrN₂OS⁺) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S, Br percentages (e.g., C: 41.23%, Br: 27.42%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for thiazole-pentanamide analogs?

- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Mitigation strategies include:

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cellular viability (MTT assays) .

- Purity Reassessment : Use HPLC-MS to detect trace impurities (<0.1%) that may skew bioactivity .

- Structural Analog Testing : Evaluate derivatives (e.g., replacing Br with Cl) to isolate substituent-specific effects .

Q. How can computational modeling guide the design of this compound derivatives for target-specific interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and dynamics (GROMACS) predict binding modes:

- Target Selection : Focus on cysteine proteases (e.g., cathepsin B) due to thiazole’s affinity for catalytic thiols .

- Hydrogen Bonding : Optimize amide and thiazole groups for interactions with active-site residues (e.g., Asn152 in NLRP3) .

Validation : Synthesize top-scoring analogs and test inhibition constants (Kᵢ) via surface plasmon resonance (SPR) .

Critical Analysis of Evidence

- Structural Insights : The bromothiazole moiety enhances electrophilicity, enabling nucleophilic substitution (e.g., Suzuki coupling for diversification) .

- Limitations : Lack of crystallographic data for the exact compound necessitates reliance on analogs (e.g., CID 43649979 ). SHELX refinement could resolve this if single crystals are obtained.

- Biological Relevance : Thiazole derivatives exhibit NLRP3 inflammasome inhibition , but direct evidence for this compound requires kinase profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.